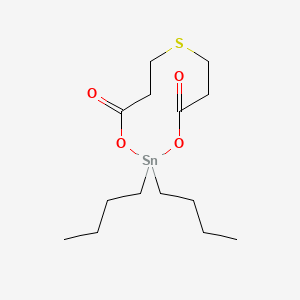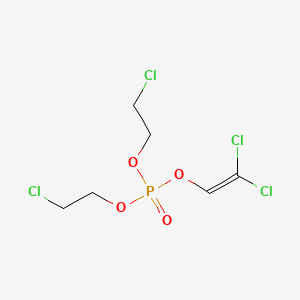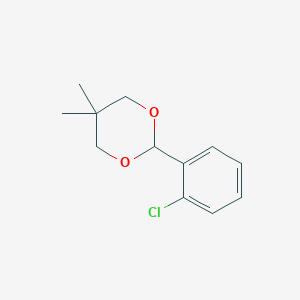
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a tetrathiophosphate group attached to a dimethyl 1-(4-methylphenyl)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate typically involves the reaction of dimethyl 1-(4-methylphenyl)ethyl chloride with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The tetrathiophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
作用机制
The mechanism of action of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
Similar Compounds
- Dimethyl 1-(4-methylphenyl)ethyl phosphate
- Dimethyl 1-(4-methylphenyl)ethyl thiophosphate
- Dimethyl 1-(4-methylphenyl)ethyl dithiophosphate
Uniqueness
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is unique due to the presence of four sulfur atoms in its tetrathiophosphate group. This structural feature imparts distinct chemical and biological properties compared to its analogs with fewer sulfur atoms. The compound’s enhanced reactivity and potential biological activities make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
5418-88-2 |
|---|---|
分子式 |
C11H17PS4 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)ethylsulfanyl-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS4/c1-9-5-7-11(8-6-9)10(2)16-12(13,14-3)15-4/h5-8,10H,1-4H3 |
InChI 键 |
FFIDZPGJGCJWGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)SP(=S)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)



![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)

![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

